
2-Bromo-N,N,4-trimethylaniline
Overview
Description
2-Bromo-N,N,4-trimethylaniline is an organic compound with the molecular formula C9H12BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by methyl groups, and a bromine atom is substituted at the ortho position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N,N,4-trimethylaniline can be synthesized through the bromination of N,N,4-trimethylaniline. The general procedure involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N,4-trimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form N,N,4-trimethylaniline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is N,N,4-trimethylaniline.
Scientific Research Applications
2-Bromo-N,N,4-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-N,N,4-trimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methyl groups on the aniline ring influence its reactivity and binding affinity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N,2-trimethylaniline
- 2-Bromo-4-methylaniline
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-2-nitroaniline
Uniqueness
2-Bromo-N,N,4-trimethylaniline is unique due to the specific positioning of the bromine and methyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its reactivity and binding characteristics differ from other similar compounds, providing unique advantages in certain chemical reactions and biological studies .
Biological Activity
2-Bromo-N,N,4-trimethylaniline (C₉H₁₂BrN) is an organic compound notable for its unique structure, which includes a bromine atom and three methyl groups attached to the nitrogen atom of an aniline framework. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₉H₁₂BrN
- Molecular Weight : 214.10 g/mol
- Structure : The presence of the bromine atom at the ortho position relative to the nitrogen and the three methyl groups significantly influences its electronic properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may exhibit inhibitory effects on certain signaling pathways associated with fibrosis and inflammation.
Case Studies
- Fibrosis Models : In experimental models of pulmonary fibrosis, compounds structurally related to this compound have been shown to mitigate fibrotic changes by modulating TGF-β signaling pathways. These findings highlight the compound's potential as a therapeutic agent in fibrotic diseases .
- Antibacterial Studies : A comparative analysis with other brominated anilines revealed that while this compound's specific antibacterial properties require further investigation, its analogs have been effective against strains such as Staphylococcus aureus . This suggests a promising avenue for future research into its potential as an antimicrobial agent.
Comparative Analysis with Structural Analogues
Compound Name | CAS Number | Key Features |
---|---|---|
2-Bromo-N,N-diphenylaniline | 78600-31-4 | Contains two phenyl groups; used in dye synthesis. |
4-Bromo-N,N-dimethylaniline | 119-93-7 | Exhibits antimicrobial properties; similar structure. |
3-Bromo-N,N,4-trimethylaniline | 53104-16-8 | Different positional isomer; studied for reactivity. |
The unique arrangement of substituents in this compound contributes to distinct electronic properties that may enhance its biological activity compared to its analogs.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2-Bromo-N,N,4-trimethylaniline, and how can reaction parameters influence yield?
The synthesis typically involves bromination of N,N,4-trimethylaniline derivatives. Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to prevent over-bromination .
- Brominating agents : Use of liquid bromine or N-bromosuccinimide (NBS) with catalysts like pyridine to enhance regioselectivity .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity . Yield optimization requires balancing stoichiometry, reaction time, and quenching methods to minimize side products.
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR identify substituent positions and confirm N,N-dimethylation .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., C–H···Br interactions). Programs like SHELXL refine crystal structures .
- Mass spectrometry : High-resolution MS confirms molecular weight (214.10 g/mol) .
Q. How do the methyl and bromo substituents affect the compound’s solubility and stability?
- Solubility : Bromine increases hydrophobicity, making it soluble in polar aprotic solvents (e.g., DCM, THF). Methyl groups enhance solubility in non-polar solvents .
- Stability : Bromine’s electron-withdrawing effect reduces oxidative degradation. Store at 0–6°C in amber vials to prevent photodecomposition .
Q. What safety precautions are essential when handling this compound?
- Hazard classification : Harmful if swallowed (H302) or inhaled (H332). Use PPE (gloves, goggles) and work in a fume hood .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in N,N,4-trimethylaniline derivatives?
- Directing groups : The N,N-dimethylamino group directs bromination to the ortho/para positions. Steric hindrance from the 4-methyl group favors para-bromination .
- Catalytic systems : Pd/S,O-ligand catalysts (e.g., for C–H activation) enable para-selective functionalization, as demonstrated in analogous aniline derivatives .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Buchwald-Hartwig amination : The bromo substituent acts as a leaving group, enabling Pd-catalyzed coupling with amines .
- Suzuki-Miyaura reactions : Bromine participates in transmetallation with aryl boronic acids. Methyl groups modulate electron density, affecting reaction rates .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Crystal packing : X-ray studies of similar bromoanilines reveal π-stacking and halogen bonding (Br···N), which stabilize the lattice and elevate melting points .
- Thermal analysis : DSC/TGA can correlate decomposition temperatures with packing efficiency .
Q. What computational methods predict the compound’s electronic structure and reactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
Q. Methodological Considerations
Properties
IUPAC Name |
2-bromo-N,N,4-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJFGXRKRLPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60522950 | |
Record name | 2-Bromo-N,N,4-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23667-06-3 | |
Record name | 2-Bromo-N,N,4-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60522950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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